Palbociclib Isethionate
Übersicht
Beschreibung
Palbociclib Isethionate, also known as PD-0332991, is a medication developed by Pfizer for the treatment of HR-positive and HER2-negative breast cancer . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . It is taken orally with food in a cycle of 21 days of active medication followed by 7 without .
In a study, three novel palbociclib derivatives (HP-1, HP-2, and HP-3) were designed and synthesized from Palbociclib and 10-HCPT .
Molecular Structure Analysis
Palbociclib Isethionate crystallizes in space group P-1 with a = 8.71334(4), b = 9.32119(6), c = 17.73725(18) Å, α = 80.0260(5), β = 82.3579(3), γ = 76.1561(1)° . The crystal structure is dominated by cation-anion and cation-cation hydrogen bonds .Chemical Reactions Analysis
Palbociclib Isethionate is a second-generation cyclin-dependent kinase inhibitor . It binds to the ATP pocket with an IC50 in the range of 9-15 nmol/L . It shows no activity against CDK1/2/5, EGFR, FGFR, PDGFR, InsR, etc .Physical And Chemical Properties Analysis
Palbociclib Isethionate has a molecular weight of 573.66 . It is soluble in water at 50 mg/mL .Wissenschaftliche Forschungsanwendungen
1. Treatment of Nasopharyngeal Carcinoma
- Summary of Application : Palbociclib Isethionate has been evaluated for its therapeutic efficacy and compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma (NPC) .
- Methods of Application : The efficacies of palbociclib monotherapy and concurrent treatment with palbociclib and cisplatin or suberanilohydroxamic acid (SAHA) were evaluated in NPC cell lines and xenograft models .
- Results : Palbociclib monotherapy induced cell cycle arrest in the G1 phase in vitro and had significant inhibitory effects in all six tested NPC tumor models in vivo . Concurrent treatment with palbociclib and SAHA synergistically promoted NPC cell death both in vitro and in vivo .
2. Lysosomal Trapping of Palbociclib
- Summary of Application : Palbociclib Isethionate has been found to concentrate in intracellular acidic vesicles, a phenomenon known as lysosomal trapping .
- Methods of Application : Cells were exposed to Palbociclib Isethionate and the intracellular distribution of the drug was observed due to its intrinsic fluorescence .
- Results : A short exposure of cells to palbociclib was sufficient to produce a stable cell-cycle arrest and long-term senescence . After washing out the drug, palbociclib-treated cells released the drug to the medium and this conditioned medium was active on susceptible cells .
3. Treatment of Advanced Breast Cancer
- Summary of Application : Palbociclib Isethionate, in combination with aromatase inhibitors, has been used for the treatment of advanced breast cancer .
- Methods of Application : A population-based retrospective exposure cohort study was conducted including all patients initiating treatment in Portugal with palbociclib under early access use and registered in the National Oncology Registry .
4. Crystal Structure Analysis
- Summary of Application : The crystal structure of Palbociclib Isethionate has been analyzed .
- Methods of Application : Crystallographic techniques were used to determine the structure of Palbociclib Isethionate .
- Results : The results of this analysis can provide valuable information about the physical and chemical properties of the compound, which can be useful in various scientific and industrial applications .
5. Predictive Model for HR-positive and HER2-negative Metastatic Breast Cancer
- Summary of Application : A study was conducted to analyze the efficacy and safety of Palbociclib treatment in HR-positive and HER2-negative metastatic breast cancer (MBC) patients and to establish a predictive model for progression-free survival (PFS) rates .
- Methods of Application : The research retrospectively analyzed the efficacy and safety of Palbociclib combined with endocrine therapy (ET) in 214 patients with HR+/HER2- MBC. A nomogram was designed and constructed with the retrospective clinical data .
- Results : Median PFS was 7.17 months, with an objective response rate (ORR) of 2.80% and a disease control rate (DCR) of 34.58%. The most prevalent grade 3–4 adverse event was neutropenia (38.79%). The predictive model developed based on these variables displayed robust predictive power .
6. Bioequivalence Study of Palbociclib Capsules
- Summary of Application : A study was conducted to compare the pharmacokinetic and safety profiles between a new generic and a branded reference formulation of palbociclib capsules .
- Methods of Application : The study evaluated the bioequivalence of two palbociclib products under fasting and fed conditions in healthy Chinese subjects .
Safety And Hazards
Palbociclib Isethionate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In a real-world safety study, Palbociclib Isethionate was found to have a greater than 2-fold elevated risk for neutropenia, leukopenia, thrombocytopenia, stomatitis and mucositis, and acute liver injury .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVFHRFIJKPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231974 | |
Record name | Palbociclib Isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palbociclib Isethionate | |
CAS RN |
827022-33-3 | |
Record name | Palbociclib Isethionate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palbociclib Isethionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827022-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALBOCICLIB ISETHIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.